molecular formula C9H8F3NO2S B13517018 Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate

Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate

Cat. No.: B13517018
M. Wt: 251.23 g/mol
InChI Key: HPRBPDIITDVZLM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate (CAS 2094806-43-4) is a high-purity aromatic ester compound characterized by the presence of both an amino group (-NH₂) and a (trifluoromethyl)sulfanyl group (-SCF₃) on the benzene ring . Its molecular formula is C₉H₈F₃NO₂S, with a molecular weight of 251.23 g/mol . This structure makes it a versatile and valuable building block in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals . The -SCF₃ moiety is a prominent functionality that combines a sulfone motif with an organofluorinated structure; its strong electron-withdrawing nature and high lipophilicity can significantly improve the metabolic stability, bioavailability, and cellular permeability of final drug molecules . As a key intermediate, it is suitable for various catalytic coupling reactions and selective functionalizations to create more complex molecular architectures with potential therapeutic applications . This product is intended for research and development purposes and is strictly for laboratory use only.

Properties

Molecular Formula

C9H8F3NO2S

Molecular Weight

251.23 g/mol

IUPAC Name

methyl 2-amino-5-(trifluoromethylsulfanyl)benzoate

InChI

InChI=1S/C9H8F3NO2S/c1-15-8(14)6-4-5(2-3-7(6)13)16-9(10,11)12/h2-4H,13H2,1H3

InChI Key

HPRBPDIITDVZLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)SC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis Starting from 2-Amino-5-(trifluoromethyl)benzoate Intermediates

A commonly reported approach involves the preparation of methyl 2-amino-5-(trifluoromethyl)benzoate as a key intermediate, which is then converted to the trifluoromethyl sulfanyl derivative.

Step Reaction Conditions Operation Details Yield (%)
Esterification of 2-amino-5-(trifluoromethyl)benzoic acid Reflux with methanol and concentrated sulfuric acid, inert atmosphere, 18 h Acid dissolved in methanol, sulfuric acid added, refluxed, followed by extraction and purification 94
Amination and trifluoromethylation Treatment with N-iodosuccinimide in trifluoroacetic acid at 20°C for 18 h Intermediate methyl 2-amino-5-(trifluoromethyl)benzoate reacted with N-iodosuccinimide, followed by work-up and purification 68
Ureido derivative synthesis (example of further functionalization) Reaction with triphosgene and 3-(tert-butyldimethylsilyloxy)propan-1-amine in dichloromethane at 0°C to room temperature Formation of methyl 2-(3-(3-(tert-butyldimethylsilyloxy)propyl)ureido)-5-(trifluoromethyl)benzoate 78.3

These steps illustrate the preparation of the trifluoromethyl-substituted amino benzoate esters, which are precursors for further sulfanyl group introduction.

Introduction of the Trifluoromethyl Sulfanyl Group

The trifluoromethyl sulfanyl (–SCF3) group is typically introduced via nucleophilic substitution or coupling reactions using trifluoromethylthiolating reagents on halogenated or activated aromatic intermediates.

  • Starting from methyl 2-amino-5-halobenzoate, the trifluoromethyl sulfanyl group can be introduced using reagents such as trifluoromethylthiolating agents under palladium-catalyzed conditions or nucleophilic aromatic substitution.
  • The reaction conditions often require inert atmosphere, controlled temperature (0–50°C), and solvents like N,N-dimethylformamide or dichloromethane.

A representative synthetic route from Vulcanchem describes the general approach:

Parameter Description
Starting Material Methyl 2-amino-5-halobenzoate or related intermediate
Reagents Trifluoromethylthiolating agent (e.g., trifluoromethylthiol salts or reagents)
Catalysts Palladium complexes or copper catalysts
Solvents Polar aprotic solvents such as DMF or DCM
Temperature 0–50°C
Atmosphere Inert (nitrogen or argon)
Reaction Time Several hours to days depending on conditions

This method allows the selective installation of the –SCF3 group at the 5-position, yielding methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate with moderate to good yields.

Alternative Multi-Step Synthetic Route from Trifluoromethylated Benzaldehydes

Another approach involves a multi-step synthesis starting from 2-trifluoromethylbenzaldehyde:

Step Reaction Conditions Notes
1 Reduction of 2-trifluoromethylbenzaldehyde to 2-trifluoromethylbenzyl alcohol Sodium borohydride in aqueous solution, dropwise addition, room temperature High selectivity for alcohol formation
2 Chlorination of benzyl alcohol to benzyl chloride Thionyl chloride treatment Converts alcohol to better leaving group
3 Nitration of benzyl chloride to 2-chloromethyl-5-nitro-trifluoromethyl toluene Nitric acid in sulfuric acid Introduces nitro group at 5-position
4 Catalytic hydrogenation of nitro group to amino group Hydrogen gas with catalyst Yields 2-methyl-5-amino-trifluoromethyl toluene derivative

This sequence provides a route to the amino-trifluoromethyl substituted aromatic system that can be further esterified to the methyl benzoate derivative.

Comparative Summary Table of Preparation Methods

Preparation Route Key Intermediates Reaction Type Yield Range Advantages Limitations
Esterification of 2-amino-5-(trifluoromethyl)benzoic acid 2-amino-5-(trifluoromethyl)benzoic acid Acid-catalyzed esterification 51–94% Straightforward, high yield Requires strong acid and reflux
N-iodosuccinimide mediated amination and trifluoromethylation Methyl 2-amino-5-(trifluoromethyl)benzoate Electrophilic iodination ~68% Mild conditions, good selectivity Longer reaction times
Palladium-catalyzed trifluoromethylthiolation Halogenated methyl 2-amino benzoate Cross-coupling Moderate to good High regioselectivity Requires expensive catalysts
Multi-step synthesis from 2-trifluoromethylbenzaldehyde Benzyl alcohol, benzyl chloride, nitro intermediates Reduction, halogenation, nitration, hydrogenation Variable Uses readily available starting materials Multi-step, time-consuming

Research Findings and Optimization Notes

  • Reaction Conditions: Esterification under reflux with concentrated sulfuric acid achieves high yields (up to 94%) but requires careful handling due to corrosive reagents.
  • Catalyst Use: Palladium catalysts enable selective trifluoromethylthiolation under mild conditions, though catalyst cost and recovery can impact scalability.
  • Microwave Irradiation: Microwave-assisted esterification can reduce reaction time significantly (e.g., 2 hours at 125°C) but may lower yield (around 51%).
  • Purification: Silica gel chromatography is commonly employed to purify intermediates and final products, ensuring high purity for research applications.
  • Environmental Considerations: Some methods avoid harsh reagents or minimize waste, favoring green chemistry principles, especially for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The amino and trifluoromethylsulfanyl groups are primary sites for oxidation:

  • Amino group oxidation : Treatment with potassium permanganate (KMnO₄) under acidic conditions converts the amino group (-NH₂) to a nitro group (-NO₂), forming methyl 2-nitro-5-[(trifluoromethyl)sulfanyl]benzoate.

  • Sulfanyl group oxidation : The -S-CF₃ group oxidizes to sulfoxide (-SO-CF₃) or sulfone (-SO₂-CF₃) derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Table 1: Oxidation Reactions

Reaction SiteReagents/ConditionsProduct
-NH₂KMnO₄, H₂SO₄, 60–80°CNitro derivative
-S-CF₃H₂O₂ (30%), RT, 12 hSulfoxide derivative
-S-CF₃mCPBA, CH₂Cl₂, 0°C → RTSulfone derivative

Reduction Reactions

The ester group (-COOCH₃) undergoes reduction to form primary alcohols or amines:

  • Ester reduction : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the ester to 2-amino-5-[(trifluoromethyl)sulfanyl]benzyl alcohol.

  • Nitro group reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro derivatives to amines .

Table 2: Reduction Reactions

SubstrateReagents/ConditionsProduct
Ester (-COOCH₃)LiAlH₄, THF, refluxBenzyl alcohol derivative
-NO₂H₂ (1 atm), Pd/C, EtOHAmine derivative

Substitution Reactions

The electron-deficient aromatic ring facilitates electrophilic substitution:

  • Nucleophilic aromatic substitution : Sodium methoxide (NaOCH₃) replaces the sulfanyl group with methoxy (-OCH₃) under reflux.

  • Amino group acylation : Acetic anhydride acetylates the -NH₂ group to form acetamide derivatives .

Table 3: Substitution Reactions

Reaction TypeReagents/ConditionsProduct
Nucleophilic (S-CF₃)NaOCH₃, DMF, 80°CMethoxy-substituted benzoate
Acylation (-NH₂)Ac₂O, pyridine, RTAcetamide derivative

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki–Miyaura coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives.

Table 4: Coupling Reactions

Partner ReagentCatalyst/ConditionsProduct
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 90°C2-Amino-5-(biaryl)benzoate

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl in methanol yields 2-amino-5-[(trifluoromethyl)sulfanyl]benzoic acid .

  • Basic hydrolysis : NaOH (2M) in aqueous THF produces the sodium salt of the carboxylic acid.

Mechanistic Insights

  • The trifluoromethylsulfanyl group (-S-CF₃) enhances electrophilicity at the para position, directing substitution reactions .

  • Steric hindrance from the -CF₃ group slows reactivity at the ortho position, favoring meta products in some cases.

Scientific Research Applications

Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Methyl 2-amino-5-(trifluoromethyl)benzoate (CAS 1698027-36-9)
  • Structure : Replaces –SCF₃ with –CF₃ at the 5-position.
  • Properties: The absence of sulfur reduces hydrogen-bonding capacity but retains strong electron-withdrawing effects.
  • Applications : Used in drug development due to its stability in polar solvents .
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)
  • Structure : Contains a sulfonylurea bridge (–SO₂NHC(O)NH–) linked to a triazine ring.
  • Comparison : While both compounds have sulfonyl-related groups, the sulfonylurea herbicides rely on hydrogen-bonding interactions for herbicidal activity, targeting plant acetolactate synthase. The –SCF₃ group in the target compound may instead influence electrophilic aromatic substitution reactivity .
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate
  • Structure : Substitutes –SCF₃ with –Cl at the 4-position and retains –CF₃ at the 5-position.

Positional Isomers and Electronic Effects

Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS 61500-87-6)
  • Structure : –CF₃ at the 4-position instead of 4.
  • Key Differences : Positional isomerism leads to distinct dipole moments and resonance effects. The 4-CF₃ isomer may exhibit stronger intramolecular charge transfer, affecting its UV-Vis absorption profile .
Methyl (E/Z)-2-amino-5-(3,3,3-trifluoroacrylate)benzoate (E-3y/Z-3y)
  • Structure : Incorporates a trifluoroacrylate group (–CH₂C(CF₃)(COOMe)) instead of –SCF₃.
  • Synthesis : Prepared via Pd-catalyzed coupling, yielding E/Z isomers (63:37 ratio). The acrylate group enables conjugation, making these isomers useful in polymer chemistry or as Michael acceptors .

Functional Group Influence on Physicochemical Properties

Compound Substituents Solubility (Polar Solvents) Stability Key Applications
Target Compound –NH₂ (2), –SCF₃ (5) Moderate (H-bonding via –NH₂) High (–SCF₃) Pharmaceutical intermediates
Methyl 2-amino-5-(trifluoromethyl)benzoate –NH₂ (2), –CF₃ (5) Low Moderate Agrochemicals
Triflusulfuron Methyl Ester –SO₂NHC(O)NH–triazine High Moderate Herbicides
Methyl 2-methoxy-5-sulfamoylbenzoate –OMe (2), –SO₂NH₂ (5) High Low (hydrolysis) Drug synthesis

Biological Activity

Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance the biological activity of compounds by modifying their lipophilicity and interaction with biological targets. The presence of the sulfanyl group also contributes to its unique properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, it has been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can lead to varying degrees of antimicrobial efficacy.

CompoundR1R2MIC (μg/mL)
1CF₃H5
2OCF₃H4–8
3HCF₃2–4
4HH320

The MIC values demonstrate that compounds with a trifluoromethyl group tend to have lower MIC values, indicating higher potency against bacterial growth .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound may inhibit specific cancer cell lines by inducing apoptosis and modulating cell signaling pathways. For instance, studies have shown that related compounds can inhibit the AKT signaling pathway, which is crucial for cell survival and proliferation.

In one study, a series of derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, with IC₅₀ values ranging from low micromolar concentrations to higher values depending on the structural variations .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Interaction with Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cell growth and survival.
  • Signal Transduction Modulation : It can influence pathways such as apoptosis and proliferation by interacting with key receptors or proteins involved in these processes .

Case Studies

  • Antimicrobial Efficacy : A study focusing on the antimicrobial properties of related trifluoromethyl compounds demonstrated that structural modifications significantly impacted their effectiveness against MRSA. The study concluded that incorporating trifluoromethyl groups could enhance antimicrobial potency due to increased lipophilicity and better membrane penetration .
  • Anticancer Potential : Another investigation into the anticancer properties revealed that derivatives of this compound showed promising results in inhibiting tumor growth in vitro. The study highlighted the importance of structural variations in enhancing cytotoxic effects on cancer cells .

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoate scaffold. Key steps include:

  • Introduction of the trifluoromethyl sulfanyl group : Use fluorinated reagents (e.g., trifluoromethylthiolation agents) to modify the benzene ring at the 5th position. Evidence from fluorination protocols (e.g., reagents listed in ) suggests electrophilic or nucleophilic substitution under anhydrous conditions .
  • Amino group protection : Protect the 2-amino group using tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions during sulfanyl incorporation .
  • Esterification : Methyl ester formation via reaction with methanol and a catalytic acid (e.g., H₂SO₄) or via methyl chloride in the presence of a base .
  • Purification : Use reversed-phase HPLC with C18 columns and a gradient of methanol/water (80:20 to 95:5) for optimal separation, as described in .

Basic: How can HPLC conditions be optimized for analyzing this compound and its impurities?

Methodological Answer:

  • Column selection : Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). A gradient from 30% B to 70% B over 20 minutes ensures resolution of the amino and sulfanyl functional groups .
  • Detection : UV detection at 254 nm is suitable due to the aromatic and electron-withdrawing trifluoromethyl group.
  • Sample preparation : Dissolve in methanol (10 mg/mL) and filter through a 0.22 µm nylon membrane to remove particulates .

Advanced: How can computational docking (e.g., AutoDock4) predict the biological targets of this compound?

Methodological Answer:

  • Receptor flexibility : Use AutoDock4 to model side-chain flexibility in potential binding pockets (e.g., enzymes with sulfur-binding motifs). The trifluoromethyl sulfanyl group may interact with hydrophobic or π-π stacking regions .
  • Ligand preparation : Generate 3D conformers of the compound using Open Babel, accounting for the torsional flexibility of the ester and amino groups.
  • Validation : Cross-dock against known pesticide targets (e.g., acetylcholinesterase or cytochrome P450) due to structural similarities to ISO-approved pesticides ( ) .

Advanced: How to design stability studies under varying pH and temperature for this compound?

Methodological Answer:

  • pH stability : Prepare buffered solutions (pH 2–10) using HCl/NaOH and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC every 24 hours for 7 days. The ester group is prone to hydrolysis under alkaline conditions .
  • Thermal stability : Use thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Expect decomposition above 150°C due to the trifluoromethyl sulfanyl moiety’s thermal sensitivity .
  • Data interpretation : Compare degradation products with reference standards (e.g., benzoic acid derivatives) from .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solvent screening : Test solubility in methanol, DMSO, and dichloromethane at 25°C using a shake-flask method. Centrifuge saturated solutions and quantify via UV spectroscopy. notes higher solubility in methanol than in ethers .
  • Contradiction analysis : If discrepancies persist, evaluate crystallinity (via XRD) or polymorphism, which may affect solubility. Use differential scanning calorimetry (DSC) to identify metastable forms .

Advanced: What precautions are critical for handling this compound in biological assays?

Methodological Answer:

  • Toxicity mitigation : Wear nitrile gloves and work in a fume hood due to potential respiratory irritancy ( ). Avoid aqueous waste; collect in sealed containers for incineration .
  • Environmental compliance : Follow EPA guidelines for disposal, as trifluoromethyl groups may persist in ecosystems () .

Advanced: How does the trifluoromethyl sulfanyl group influence electronic properties in structure-activity relationships (SAR)?

Methodological Answer:

  • Computational analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density. The -SCF₃ group is strongly electron-withdrawing, which may enhance binding to electron-rich protein residues .
  • Experimental validation : Synthesize analogs without the trifluoromethyl group and compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) .

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